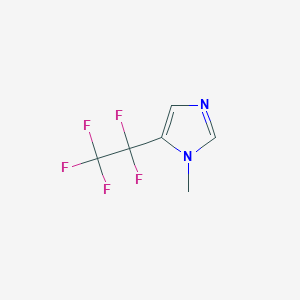

1-Methyl-5-(pentafluoroethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5F5N2 |

|---|---|

Molecular Weight |

200.11 g/mol |

IUPAC Name |

1-methyl-5-(1,1,2,2,2-pentafluoroethyl)imidazole |

InChI |

InChI=1S/C6H5F5N2/c1-13-3-12-2-4(13)5(7,8)6(9,10)11/h2-3H,1H3 |

InChI Key |

LDESSZQBDWYHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Reactivity and Transformation Studies of 1 Methyl 5 Pentafluoroethyl 1h Imidazole

Reactivity at the Imidazole (B134444) Core

The imidazole ring is an amphoteric heterocycle, capable of acting as both an acid and a base. nih.gov The presence of a methyl group at the N-1 position prevents tautomerism, and the pentafluoroethyl group at the C-5 position profoundly impacts the electronic characteristics of the ring.

Electrophilic Substitution Reactions

The pentafluoroethyl group (C2F5) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly deactivates the imidazole ring towards electrophilic aromatic substitution. In general, the C-5 position of N-alkylimidazoles is the most susceptible to electrophilic attack. nih.gov However, with the C-5 position already occupied and deactivated, electrophilic substitution on 1-methyl-5-(pentafluoroethyl)-1H-imidazole is expected to be challenging and require harsh reaction conditions.

If substitution were to occur, the most likely position for attack would be the C-4 position, which is generally the second most reactive site in 1-substituted imidazoles. The C-2 position is the least favored for electrophilic attack.

Table 1: Predicted Reactivity of this compound in Electrophilic Substitution

| Position | Predicted Reactivity | Rationale |

| C-2 | Very Low | Strong deactivation by the C2F5 group and inherent lower reactivity of this position towards electrophiles. |

| C-4 | Low | Deactivated by the C2F5 group, but predicted to be the most likely site if a reaction occurs under forcing conditions. |

| C-5 | N/A | Position is substituted. |

Nucleophilic Substitution Reactions (e.g., Alkaline Hydrolysis)

The electron-withdrawing nature of the pentafluoroethyl group makes the imidazole ring more susceptible to nucleophilic attack. While the pentafluoroethyl group itself is generally stable to nucleophilic displacement from an aromatic ring, its presence can activate other positions on the ring towards nucleophilic substitution, particularly if a suitable leaving group is present.

Alkaline hydrolysis of the imidazole ring itself is a possibility under forcing conditions, potentially leading to ring-opening products. Studies on the hydrolysis of other imidazole derivatives, such as imidazole-2-ylidenes, have shown that the stability of the imidazole ring in aqueous environments can be influenced by substituents and solvent conditions.

There is limited specific information on the alkaline hydrolysis of this compound. However, by analogy with other imidazoles bearing strong electron-withdrawing groups, such as nitroimidazoles, it can be postulated that the ring is more susceptible to cleavage under strong alkaline conditions compared to unsubstituted or electron-rich imidazoles.

Reactions Involving Annular Nitrogen Atoms

The N-3 nitrogen atom of this compound possesses a lone pair of electrons and can act as a nucleophile or a base. However, the electron-withdrawing effect of the C2F5 group reduces the basicity of this nitrogen atom compared to 1-methylimidazole (B24206).

Despite the reduced basicity, the N-3 nitrogen can still undergo reactions such as quaternization with alkyl halides. This reaction leads to the formation of 1,3-dialkyl-5-(pentafluoroethyl)imidazolium salts.

Table 2: Quaternization Reaction of this compound

| Reactant | Reagent | Product | Conditions |

| This compound | Methyl Iodide (CH3I) | 1,3-Dimethyl-5-(pentafluoroethyl)imidazolium iodide | Typically in a polar aprotic solvent (e.g., acetonitrile) |

| This compound | Ethyl Bromide (CH3CH2Br) | 1-Ethyl-3-methyl-5-(pentafluoroethyl)imidazolium bromide | Heating may be required |

Note: This table represents expected reactions based on the general reactivity of N-alkylimidazoles.

Reactions Involving the Pentafluoroethyl Group

The pentafluoroethyl group is known for its high chemical and thermal stability.

Chemical Stability and Degradation Pathways

The carbon-fluorine bonds in the pentafluoroethyl group are exceptionally strong, rendering this group resistant to many chemical transformations. It is generally stable to both acidic and basic conditions that might affect other parts of the molecule. Degradation of the C2F5 group typically requires harsh conditions, such as reaction with strong reducing agents or at very high temperatures. The stability of perfluoroalkyl groups attached to heterocyclic rings is a well-established characteristic. rsc.org

Derivatization of the Fluoroalkyl Chain

Direct derivatization of the pentafluoroethyl chain is challenging due to the inertness of the C-F bonds. Reactions typically target the terminal CF3 group or involve the entire C2F5 unit. Some reactions reported for perfluoroalkyl groups on aromatic systems, which could potentially be applied, include:

Nucleophilic attack on the terminal carbon: While difficult, very strong nucleophiles might react with the terminal carbon of the pentafluoroethyl group, although this is not a common transformation.

Reductive defluorination: Potent reducing agents can sometimes effect the removal of fluorine atoms, but this is a non-selective and often destructive process.

Given the high stability of the pentafluoroethyl group, derivatization of this part of the molecule is generally not a primary synthetic route.

Photoinduced and Redox Reactivity Investigations

Extensive literature searches did not yield specific studies on the photoinduced and redox reactivity of this compound. Consequently, no experimental data regarding its photochemical transformations, quantum yields, or electrochemical behavior, such as oxidation and reduction potentials, can be provided at this time. Research in this specific area appears to be limited or not publicly available.

Computational and Theoretical Investigations of 1 Methyl 5 Pentafluoroethyl 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.govresearchgate.net It is frequently employed to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate key electronic properties such as the distribution of electron density, molecular electrostatic potential, and dipole moment. For a molecule like 1-Methyl-5-(pentafluoroethyl)-1H-imidazole, DFT would provide insights into the influence of the electron-withdrawing pentafluoroethyl group on the imidazole (B134444) ring's aromaticity and reactivity. However, no specific DFT studies detailing these parameters for the title compound were found.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. By analyzing the interactions between filled and vacant orbitals, NBO can quantify the stability arising from electron delocalization. For this compound, NBO analysis would be instrumental in understanding the nature of the C-F bonds, the C-N bonds within the imidazole ring, and the interactions between the perfluoroalkyl chain and the heterocyclic core. Despite its utility, no published NBO analysis for this specific compound could be located.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a compound in various environments. For this compound, MD simulations could reveal the preferred rotational conformations of the pentafluoroethyl group relative to the imidazole ring and how the molecule interacts with solvents or biological macromolecules. At present, no such simulation data has been published.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational methods are invaluable for mapping out potential reaction mechanisms and determining the associated thermodynamic and kinetic parameters.

Reaction Mechanism Elucidation through Computational Methods

By calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the step-by-step mechanism of chemical reactions. This approach could be used to investigate, for example, the synthesis of this compound or its potential degradation pathways. Such computational studies would provide a deeper understanding of its reactivity and stability. However, the scientific literature does not currently contain any computational elucidations of reaction mechanisms involving this compound.

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focused on the predictive modeling of molecular interactions for the compound This compound were found.

While computational studies are common for various imidazole derivatives, including investigations into their electronic properties, reaction mechanisms, and potential as therapeutic agents, research on the pentafluoroethyl-substituted variant at the 5-position of 1-methyl-imidazole appears to be absent from the public domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the predictive modeling of molecular interactions for this compound at this time.

Q & A

Q. How to address contradictory data in reaction optimization (e.g., solvent vs. catalyst selection)?

- Methodological Answer : Apply Design of Experiments (DoE) to resolve conflicts. For instance, a Plackett-Burman design can rank factors (e.g., solvent polarity, catalyst loading) affecting yield. Confirmation runs in THF/EtOH (3:1) with 5 mol% Pd(PPh₃)₄ may reconcile discrepancies from prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.